molecular formula C6H11ClO2 B080112 Methyl 5-chloropentanoate CAS No. 14273-86-0

Methyl 5-chloropentanoate

Cat. No. B080112
CAS RN: 14273-86-0
M. Wt: 150.6 g/mol
InChI Key: JAVHFVJOWIQHII-UHFFFAOYSA-N
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Description

Methyl 5-chloropentanoate is a chemical compound that has been studied in various contexts, including organic synthesis and materials science. Its unique properties make it a subject of interest in chemical research.

Synthesis Analysis

The synthesis of compounds similar to Methyl 5-chloropentanoate often involves complex organic reactions. For example, the synthesis of related chloro- and nitro-compounds involves reactions with reagents like nitrosyl chloride under specific conditions to achieve desired yields and purity (Komeichi et al., 1970).

Molecular Structure Analysis

The molecular structure of compounds related to Methyl 5-chloropentanoate can be determined using techniques like X-ray crystallography. This method has been used to elucidate the structure of similar chlorinated compounds, providing insights into their molecular conformation and bonding (Manan et al., 2011).

Chemical Reactions and Properties

Compounds like Methyl 5-chloropentanoate exhibit interesting chemical reactions, such as condensations and cycloadditions. These reactions are important for synthesizing various organic compounds and intermediates (Kiehlmann & Loo, 1969).

Physical Properties Analysis

The physical properties of similar chlorinated compounds include aspects like thermal stability, which is influenced by specific functional groups in their structure. These properties are crucial for applications in material science and organic synthesis (Corradi et al., 1995).

Chemical Properties Analysis

Chemical properties such as reactivity and stability are influenced by the molecular structure of compounds like Methyl 5-chloropentanoate. Understanding these properties is essential for their application in chemical reactions and synthesis (Gil et al., 2015).

Scientific Research Applications

  • Use in Membrane Fabrication : Methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, a derivative of Methyl 5-chloropentanoate, is utilized in the fabrication of poly(vinylidine fluoride) hollow fiber membranes. These membranes exhibit high water permeability due to the porous structure induced by the solvent and additives used in the process (Hassankiadeh et al., 2015).

  • Alternative to Hazardous Solvents : A study of Rhodiasolv®Polarclean, which contains methyl-5-(dimethylamino)-2-methyl-5-oxopentanoate, highlights its potential as a safer alternative to common hazardous solvents in chemical processes. Its unique physicochemical properties, such as vapor pressure, density, and viscosity, make it a promising green solvent (Randová et al., 2016).

  • Photodynamic Therapy for Actinic Keratosis : Methyl-5-aminolaevulinate, a derivative, is used in photodynamic therapy for treating actinic keratosis, a type of skin condition. This therapy is a first-line treatment option, highlighting the compound's importance in dermatology (Dirschka et al., 2012).

  • Research in Organic Synthesis : In organic chemistry, derivatives of Methyl 5-chloropentanoate are used in various reactions. For instance, the reaction of α-haloaldehydes with methyl dichloroacetate in the presence of sodium methoxide demonstrates its utility in synthesizing epoxy and oxo compounds, which are valuable in organic synthesis (Takeda et al., 1972).

  • Applications in Electrosynthesis : Methyl 5-nitro-4-oxopentanate, a related compound, is studied for its electroreduction properties. The research explores its potential in the electrosynthesis of 5-amino-4-oxopentanoic acid hydrochloride, a process important in the field of electrochemistry (Konarev et al., 2007).

  • Development of Organophosphate Pesticide Antibodies : Derivatives are used in synthesizing haptens with methoxyacetic acid linker arms. These haptens are vital for producing antibodies against various classes of organophosphate pesticides, indicating its role in environmental and health-related research (ten Hoeve et al., 1997).

  • In Biodiesel Research : Methyl valerate (Methyl pentanoate) is a relevant surrogate for biodiesel. Studies on its autoignition at various temperatures and pressures in a rapid compression machine contribute significantly to understanding biodiesel's combustion characteristics, which is essential for developing efficient and clean biofuels (Weber et al., 2018).

Safety and Hazards

Methyl 5-chloropentanoate may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . If it comes in contact with the eyes, it is recommended to rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 5-chloropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-9-6(8)4-2-3-5-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVHFVJOWIQHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50298071
Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-chloropentanoate

CAS RN

14273-86-0
Record name 14273-86-0
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Record name Methyl 5-chloropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50298071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-chlorovalerate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is Methyl 5-chloropentanoate utilized in the development of new annulation processes?

A1: Methyl 5-chloropentanoate plays a key role in an annulation process designed to create six-membered rings. The process begins by reacting 2-cyano-2-cycloalkenones with the enolate of Methyl 5-chloropentanoate in a conjugate addition reaction. [] This sets the stage for an intramolecular alkylation, where the chlorine atom in Methyl 5-chloropentanoate acts as a leaving group. The carbanion generated from the initial addition reaction attacks the carbon bearing the chlorine, leading to the formation of the six-membered ring and the expulsion of a chloride ion. This method offers a synthetically useful route for constructing substituted cyclic compounds from readily available starting materials. []

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